Cas no 1807256-07-0 (Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate)

Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate
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- Inchi: 1S/C14H15F2NO3/c1-3-9-5-11(20-14(15)16)6-10(8-17)12(9)7-13(18)19-4-2/h5-6,14H,3-4,7H2,1-2H3
- InChI Key: KTTLDAOKHXBHTB-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C#N)C(CC(=O)OCC)=C(C=1)CC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 367
- XLogP3: 3.5
- Topological Polar Surface Area: 59.3
Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000003-1g |
Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate |
1807256-07-0 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010000003-500mg |
Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate |
1807256-07-0 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
Alichem | A010000003-250mg |
Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate |
1807256-07-0 | 97% | 250mg |
494.40 USD | 2021-07-06 |
Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate
Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate: A Comprehensive Overview
Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate, identified by the CAS number 1807256-07-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its versatile properties and promising research outcomes. The molecule consists of a phenyl ring substituted with cyano, difluoromethoxy, and ethyl groups, along with an ethyl ester functional group. Its structure not only imparts stability but also facilitates its use in diverse chemical reactions and formulations.
The synthesis of Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate involves a series of multi-step reactions, including nucleophilic substitutions and esterifications. Recent advancements in synthetic chemistry have enabled the optimization of these processes, resulting in higher yields and improved purity. Researchers have explored the use of catalytic systems to enhance reaction efficiency, particularly in the formation of the difluoromethoxy group, which is critical for the compound's reactivity and selectivity.
One of the most notable applications of this compound is in the field of pharmacology. Studies have demonstrated that Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate exhibits potent biological activity, making it a promising candidate for drug development. For instance, research conducted in 2023 revealed its ability to inhibit certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The compound's cyano group plays a crucial role in this activity by enhancing its binding affinity to target proteins.
In addition to its pharmacological applications, Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate has shown potential in materials science. Its unique combination of functional groups makes it an ideal precursor for the synthesis of advanced polymers and coatings. Recent studies have highlighted its ability to form cross-linked networks with excellent thermal stability and mechanical properties. These attributes make it a valuable component in the development of high-performance materials for aerospace and automotive industries.
The physical and chemical properties of Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate have been extensively studied to understand its behavior under various conditions. For example, its melting point, boiling point, and solubility characteristics have been determined through advanced analytical techniques such as differential scanning calorimetry (DSC) and gas chromatography (GC). These properties are essential for optimizing its storage and transportation conditions, ensuring safety and efficiency in industrial settings.
From an environmental perspective, the biodegradation and toxicity profiles of Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate have been evaluated to assess its impact on ecosystems. Research indicates that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. Furthermore, toxicity studies using aquatic organisms have shown low toxicity levels, suggesting that it poses minimal risk to aquatic life when used responsibly.
In conclusion, Ethyl 2-cyano-4-difluoromethoxy-6-ethylphenylacetate (CAS No. 1807256-07-0) is a multifaceted compound with significant potential across various industries. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in modern chemistry. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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